molecular formula C13H14N2O3 B4431089 2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE

2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE

Cat. No.: B4431089
M. Wt: 246.26 g/mol
InChI Key: ICRDPMBVYUKYED-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. It features a phenoxy group substituted with methyl groups and an isoxazole ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-3-4-11(7-10(9)2)17-8-13(16)14-12-5-6-18-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRDPMBVYUKYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, undergoes a reaction with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Coupling with Isoxazole: The phenoxy halide is then reacted with an isoxazole derivative under basic conditions to form the desired phenoxy-isoxazole intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form 2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.

    Reduction: Reduction reactions could target the isoxazole ring or the amide group.

    Substitution: The phenoxy and isoxazole groups may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could lead to the formation of carboxylic acids, while reduction of the isoxazole ring could yield amines.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and phenoxy group could play crucial roles in binding to the target and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE: can be compared with other acetamides and isoxazole derivatives.

    2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE: may share similarities with compounds like 2-(4-METHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE or 2-(3,4-DIMETHYLPHENOXY)-N-(5-ISOXAZOLYL)ACETAMIDE.

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the phenoxy and isoxazole groups may confer unique properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE
Reactant of Route 2
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2-(3,4-DIMETHYLPHENOXY)-N-(3-ISOXAZOLYL)ACETAMIDE

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